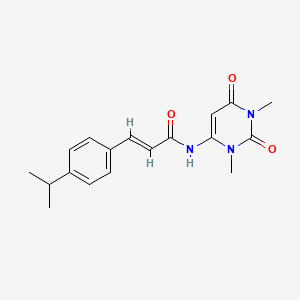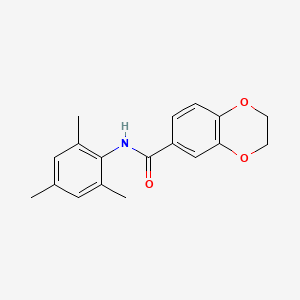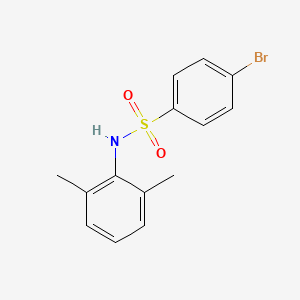![molecular formula C15H22N2O4S B5725213 N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)
N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide, also known as SPP-301, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose metabolism.
Mechanism of Action
N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide is a selective inhibitor of PTP1B, which is a negative regulator of insulin signaling and glucose metabolism. By inhibiting the activity of PTP1B, this compound enhances insulin signaling and improves glucose metabolism. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of PTP1B, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects
This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of PTP1B, which is overexpressed in many types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide is its selectivity for PTP1B, which allows for specific inhibition of this protein without affecting other proteins. This makes it a useful tool for studying the role of PTP1B in various biological processes. However, a limitation of this compound is its relatively low potency compared to other PTP1B inhibitors, which may limit its usefulness in certain applications.
Future Directions
There are several future directions for research on N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. In addition, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of type 2 diabetes and cancer. Finally, the role of PTP1B in other biological processes, such as immune function and inflammation, warrants further investigation.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It is a selective inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose metabolism. This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, and to inhibit the growth of cancer cells by blocking the activity of PTP1B. While there are some limitations to its use, this compound remains a valuable tool for studying the role of PTP1B in various biological processes.
Synthesis Methods
The synthesis of N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide involves several steps. The first step is the preparation of 2-(1-pyrrolidinyl)ethanol, which is achieved by the reaction of 1-pyrrolidinecarboxaldehyde with ethylene oxide. The second step involves the reaction of 2-(1-pyrrolidinyl)ethanol with 4-isopropylbenzenesulfonyl chloride, which leads to the formation of N-isopropyl-4-[2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide. The final step involves the oxidation of the ethoxy group to form this compound, which is the final product.
Scientific Research Applications
N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of PTP1B, which is overexpressed in many types of cancer.
properties
IUPAC Name |
4-(2-oxo-2-pyrrolidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)16-22(19,20)14-7-5-13(6-8-14)21-11-15(18)17-9-3-4-10-17/h5-8,12,16H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPMKBLVQXCTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5725147.png)


![N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5725166.png)
![1-[2-(2,5-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5725180.png)

![5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole](/img/structure/B5725200.png)


![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B5725229.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5725230.png)
![N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5725238.png)